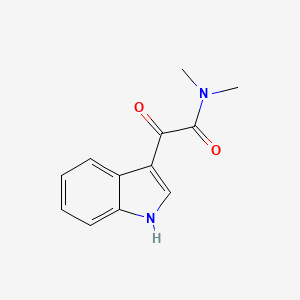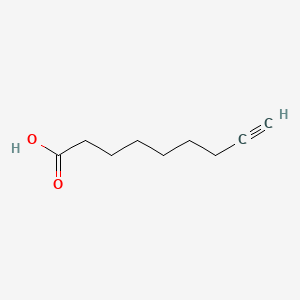
Thiocyclam
Vue d'ensemble
Description
Thiocyclam is a broad-spectrum insecticide used to control sucking and chewing pests on a variety of crops . It is also known as a nereistoxin analogue . It is used on crops such as oilseed rape, ornamentals including roses, onions, apples, and pears .
Molecular Structure Analysis
Thiocyclam has the chemical formula C₇H₁₃NO₄S₃ . It does not exhibit isomerism . The International Chemical Identifier key (InChIKey) for Thiocyclam is ICTQUFQQEYSGGJ-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Pest Control in Agriculture
Thiocyclam has been utilized as an effective insecticide against coleoptera and lepidoptera pests. It operates by blocking the Nicotinic acetylcholine receptor (nAChR) , which is crucial for neural transmission in insects . This mode of action classifies Thiocyclam under IRAC class 14 .
Nano-Insecticide Development
Recent studies have explored the efficacy of nano-forms of Thiocyclam. These nano-insecticides have shown improved performance over traditional forms, particularly against pests like Spodoptera littoralis and Agrotis ipsilon . The nano-forms also demonstrated lower residue levels in tomato fruits, making them a safer option for pest control in crops .
Environmental Impact Reduction
The development of polymer-mediated delivery systems for Thiocyclam has been researched to enhance its bioactivity while reducing environmental impact. Nanometerization of Thiocyclam has shown to improve its efficacy against pests like the green peach aphids , suggesting a potential for reduced pesticide usage and a step towards sustainable agriculture .
Analytical Method Optimization
Thiocyclam’s residue analysis in agricultural products is critical for food safety. An optimized and validated analytical method using the QuEChERS method and LC-MS/MS has been developed. This method ensures accurate determination of Thiocyclam residues with good precision and acceptable uncertainty levels .
Reproductive Toxicity Studies
Thiocyclam has been the subject of studies investigating its potential reproductive toxicity. Research has been conducted to assess the protective effects of antioxidants, such as green tea extract, against Thiocyclam-induced oxidative stress and genotoxicity in male rats .
Pre-Harvest Interval Determination
The study of Thiocyclam’s half-life in crops like tomatoes is essential for establishing safe pre-harvest intervals. Research has found that the half-life times of Thiocyclam and its nano-form in tomatoes were 0.38 and 0.57 days , respectively. This data is used to calculate pre-harvest intervals to ensure consumer safety .
Mécanisme D'action
Target of Action
Thiocyclam primarily targets the Nicotinic Acetylcholine Receptor (nAChR) . The nAChR is a type of ionotropic receptor that is activated by the neurotransmitter acetylcholine. It plays a crucial role in transmitting signals in the nervous system.
Mode of Action
Thiocyclam acts as a nAChR channel blocker . It binds to the nAChR, blocking the ion channel and preventing the flow of ions through the membrane . This disrupts the normal functioning of the nervous system, leading to paralysis in insects .
Biochemical Pathways
The primary biochemical pathway affected by thiocyclam is the acetylcholine neurotransmission pathway . By blocking the nAChR, thiocyclam disrupts the normal flow of ions, which is essential for the transmission of signals in the nervous system. This disruption affects the downstream effects of the pathway, leading to paralysis in insects .
Result of Action
The molecular and cellular effects of thiocyclam’s action primarily involve the disruption of normal nervous system function. By blocking the nAChR, thiocyclam prevents the normal flow of ions across the membrane, disrupting signal transmission in the nervous system . This leads to paralysis in insects, making thiocyclam an effective insecticide .
Action Environment
The efficacy and stability of thiocyclam can be influenced by various environmental factors. For instance, the formulation of thiocyclam can significantly affect its stability. It has been found that thiocyclam becomes more stable in its nano-form, while losing some of its stability in other forms . Furthermore, the specific environment in which thiocyclam is used, such as the type of crop or the presence of other substances, can also influence its action and efficacy .
Safety and Hazards
Thiocyclam poses some environmental and health risks. It is highly mobile in the environment and poses a high risk to birds and fish . In terms of human health, it has a moderate acute toxicity . Safety measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Orientations Futures
Recent research has focused on the use of nano-insecticides as a promising alternative to traditional ones . Studies have shown that the nano-forms of Thiocyclam are more effective than the traditional ones . This suggests that future directions in the use of Thiocyclam could involve further development and application of its nano-forms for more effective pest control .
Propriétés
IUPAC Name |
N,N-dimethyltrithian-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS3/c1-6(2)5-3-7-9-8-4-5/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVLJEWNNDHELH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CSSSC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31895-22-4 (oxalate[1:1]salt) | |
| Record name | Thiocyclam [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031895213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9047209 | |
| Record name | N,N-Dimethyl-1,2,3-trithian-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiocyclam | |
CAS RN |
31895-21-3 | |
| Record name | Thiocyclam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31895-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiocyclam [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031895213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl-1,2,3-trithian-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-Trithian-5-amine, N,N-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOCYCLAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YQ0903F7V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does thiocyclam exert its insecticidal effect?
A1: Thiocyclam exhibits its insecticidal activity by acting as a potent agonist at the insect nicotinic acetylcholine receptor (nAChR), located in the postsynaptic membrane. [] This interaction disrupts normal nerve impulse transmission, leading to paralysis and ultimately death of the insect.
Q2: Are there any studies investigating the effects of thiocyclam at the neuronal level?
A2: Yes, research on cockroaches (Periplaneta fuliginosa) demonstrates that thiocyclam effectively suppresses excitatory postsynaptic potentials (EPSPs) at concentrations above 1×10−5M when applied to the presynaptic nerve. []
Q3: Does thiocyclam affect neuronal activity beyond EPSP suppression?
A3: Interestingly, studies show that thiocyclam can induce bursts of spontaneous EPSPs, with the amplitude and frequency gradually increasing, leading to spike formation and eventual discharge suppression. []
Q4: What is the molecular formula and weight of thiocyclam?
A4: While the provided research papers don't explicitly state thiocyclam's molecular formula and weight, they can be found in publicly available chemical databases. The molecular formula is C8H15NS2, and its molecular weight is 189.35 g/mol.
Q5: Has thiocyclam been formulated into nanoparticles for improved delivery?
A5: Yes, research has demonstrated that thiocyclam can be successfully incorporated into nanoparticles using a star polymer (SPc) as a carrier. [] This nanoformulation significantly reduces particle size, from 543.54 nm to 52.74 nm for pure thiocyclam and from 3,814.16 nm to 1,185.89 nm for commercial preparations. []
Q6: What pests are effectively controlled by thiocyclam?
A6: Thiocyclam exhibits a broad spectrum of activity against various pests, including:
- Tomato Leafminer (Tuta absoluta): Multiple studies highlight its efficacy in controlling different life stages of this devastating tomato pest. [, , ]
- Rice Striped Stem Borer (Chilo suppressalis): Field trials confirm its potential as a valuable tool in integrated pest management programs against this rice pest. []
- Green Peach Aphids: Nanoformulations of thiocyclam demonstrate improved bioactivity against this common pest, enhancing its potential as a sustainable pesticide. []
- Whitefly (Bemisia tabaci): Studies show varying levels of control against this pest, emphasizing the importance of integrated pest management strategies. [, , ]
Q7: Is thiocyclam effective against different life stages of insect pests?
A7: Research indicates that thiocyclam's efficacy varies across different insect life stages. For instance, in tomato leafminer, the compound exhibits considerable lethal and sublethal effects on eggs, but its impact on larvae can differ depending on their developmental stage. []
Q8: Are there any alternative insecticides to thiocyclam for pest control?
A8: Yes, several alternative insecticides are available, including:
- Spinosad: This bio-insecticide is effective against various pests, including tomato leafminer. [, ]
- Bacillus thuringiensis: This bio-insecticide is a common alternative for controlling tomato leafminer and other pests. []
- Azadirachtin: Extracted from neem trees, azadirachtin offers another bio-insecticide option for managing tomato leafminer and other pests. [, ]
Q9: What is the environmental impact of thiocyclam use?
A9: Research on the impact of thiocyclam on non-target organisms like oil palm pollinating insects reveals a concerning trend. Terrestrial spraying of thiocyclam significantly reduces populations of important pollinator species, potentially harming ecosystem balance and crop productivity. []
Q10: What analytical methods are used to detect and quantify thiocyclam residues?
A10: Several methods are employed to analyze thiocyclam residues, including:
- Gas Chromatography (GC): This technique, often coupled with detectors like Flame Photometric Detector (FPD), is frequently used to determine thiocyclam residues in various matrices, including tobacco leaves and soil. []
- Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method enables simultaneous detection and quantification of thiocyclam alongside other pesticides in complex matrices like vegetables and fruits. []
Q11: Has resistance to thiocyclam been observed in insect populations?
A11: Yes, studies have documented the emergence of thiocyclam resistance in diamondback moths (Plutella xylostella) after prolonged field exposure. This highlights the importance of responsible insecticide use and resistance management strategies. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




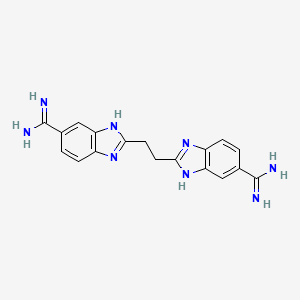
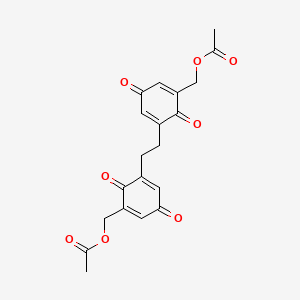
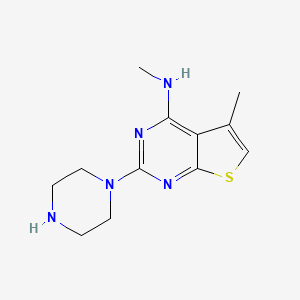




![5-[(2-Chlorophenyl)methylamino]-2-(3,4-dimethoxyphenyl)-4-oxazolecarbonitrile](/img/structure/B1196863.png)
![2-(2-Methoxyphenyl)-5-[2-(4-methoxyphenyl)ethylamino]-4-oxazolecarbonitrile](/img/structure/B1196864.png)
![1-[2-[Cyano-(4,6-dimethyl-2-pyrimidinyl)amino]-1-oxoethyl]-4-piperidinecarboxamide](/img/structure/B1196865.png)
